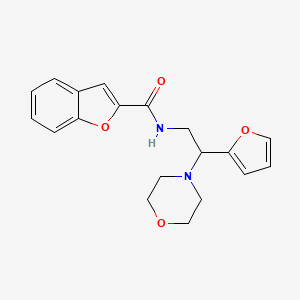

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide” is a compound that contains furan rings . Furan rings are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be carried out under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Research highlights the efficient synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide. Studies demonstrate innovative approaches to synthesizing polyfunctionalized benzofuran derivatives, emphasizing the versatility of these compounds in organic synthesis. For instance, an efficient domino strategy facilitated the synthesis of multifunctionalized benzofuran-4(5H)-ones, showcasing a method that avoids tedious workup procedures and is considered eco-friendly due to the direct precipitation of products from the reaction solution (Ma et al., 2014).

Material Science and Polymer Research

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides indicates the potential of these materials as sustainable alternatives to polyphthalamides. A study demonstrated the successful production of poly(octamethylene furanamide) (PA8F) via enzymatic polymerization, presenting these polymers as high-performance materials with significant commercial interest due to their sustainability (Jiang et al., 2015).

Therapeutic Potential and Biological Activity

The exploration of compounds structurally related to this compound for their biological and pharmacological activities reveals promising therapeutic potentials. For example, research into benzodifuranyl derivatives and their anti-inflammatory and analgesic properties identified compounds with significant inhibitory activity on COX-2, showcasing their potential as novel therapeutic agents (Abu‐Hashem et al., 2020).

Corrosion Inhibition

The application of related compounds in corrosion inhibition demonstrates the versatility of these materials beyond their biological applications. A study on the corrosion inhibition efficiency of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide for brass in HCl medium highlighted its effectiveness, indicating potential applications in protecting metal surfaces from corrosion (Zulfareen et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan-containing compounds are known to interact with their targets, leading to various changes that contribute to their therapeutic efficacy .

Biochemical Pathways

Furan derivatives are known to affect various biochemical pathways, leading to their wide range of advantageous biological and pharmacological characteristics .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(18-12-14-4-1-2-5-16(14)25-18)20-13-15(17-6-3-9-24-17)21-7-10-23-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPRMDXVHOXHGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)

![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)

![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)